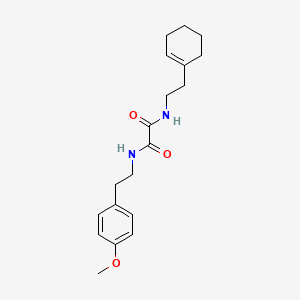
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide (CHEMOX) is a compound that has gained attention in the scientific community due to its potential use in cancer research. CHEMOX is a small molecule that has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide form a crucial basis for understanding their chemical behavior and potential applications. For instance, the detailed structural analysis of venlafaxine, a compound with a somewhat related structure, highlights the importance of intramolecular hydrogen bonding and conformational features in determining the compound's properties and reactivity (Tessler & Goldberg, 2004).
Novel Synthetic Routes and Chemical Transformations
Research into the synthesis of cyclic dipeptidyl ureas through Ugi reactions demonstrates the versatility of using isocyanides and semicarbazones for generating complex molecules, showcasing the potential for creating diverse molecules with significant biological activity (Sañudo et al., 2006). This approach could be adapted for the synthesis of compounds similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide, expanding the toolkit available for medicinal chemistry.
Catalytic Applications
The development of new catalytic systems using metal complexes, such as the study on cobalt(II) and iron(II) phthalocyanine complexes for cyclohexene oxidation, provides insights into the design of catalysts for selective organic transformations (Saka et al., 2013). These findings could inform the development of catalytic systems for reactions involving N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide or its derivatives.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-24-17-9-7-16(8-10-17)12-14-21-19(23)18(22)20-13-11-15-5-3-2-4-6-15/h5,7-10H,2-4,6,11-14H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWRKUIZBXOTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2467802.png)
![methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2467806.png)
![N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide](/img/structure/B2467807.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2467809.png)
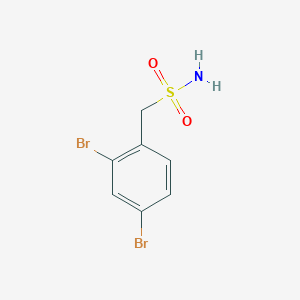
![(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid](/img/no-structure.png)
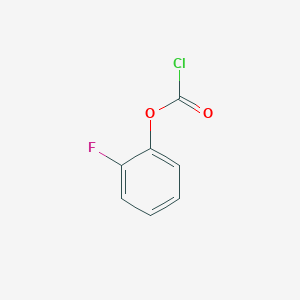
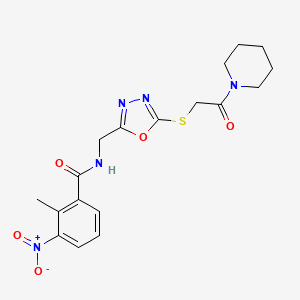
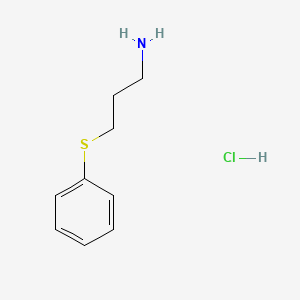

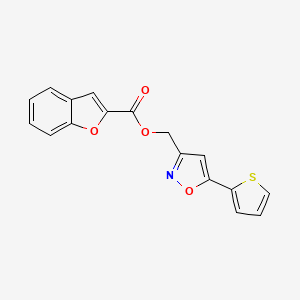
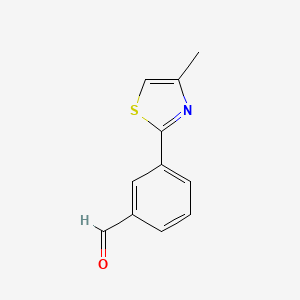
![N-(2,3-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2467823.png)